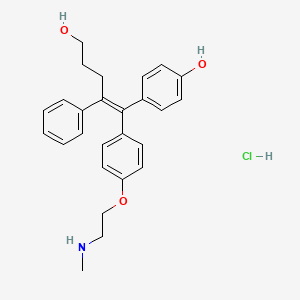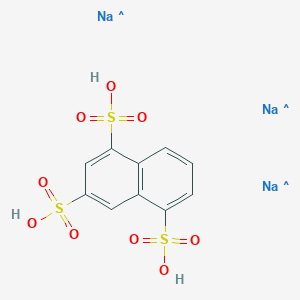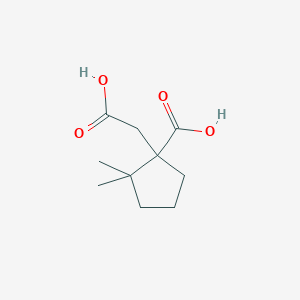![molecular formula C19H15BN2O2 B12821782 B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid](/img/structure/B12821782.png)
B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid is a boronic acid derivative with the molecular formula C19H15BN2O2 and a molecular weight of 314.15 g/mol . This compound is characterized by the presence of a benzimidazole moiety, which is known for its wide range of biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid typically involves the reaction of 2-phenyl-1H-benzimidazole with a boronic acid derivative under specific conditions . One common method includes the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various boronic acid derivatives .
Analyse Des Réactions Chimiques
B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its biological effects . The compound can inhibit the activity of certain enzymes, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid can be compared with other similar compounds, such as:
2-phenylbenzimidazole: Known for its anticancer and antibacterial properties.
3-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenylboronic acid: Another boronic acid derivative with similar applications in organic synthesis and medicinal chemistry.
Indole derivatives: These compounds share structural similarities with benzimidazole derivatives and are known for their wide range of biological activities.
The uniqueness of this compound lies in its specific structure, which combines the properties of boronic acids and benzimidazole moieties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C19H15BN2O2 |
|---|---|
Poids moléculaire |
314.1 g/mol |
Nom IUPAC |
[3-(2-phenylbenzimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C19H15BN2O2/c23-20(24)15-9-6-10-16(13-15)22-18-12-5-4-11-17(18)21-19(22)14-7-2-1-3-8-14/h1-13,23-24H |
Clé InChI |
FFBCPWSXGGYBLU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


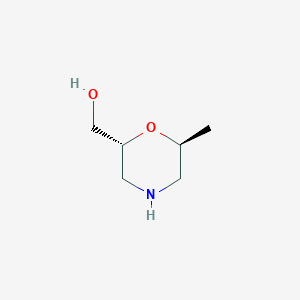


![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine](/img/structure/B12821730.png)
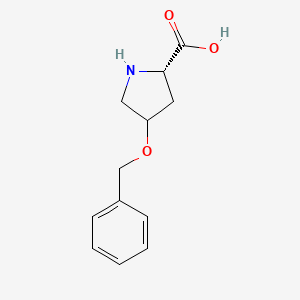
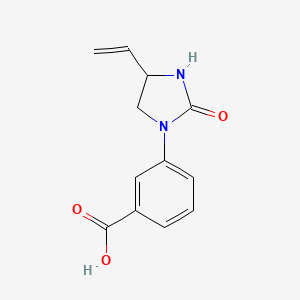

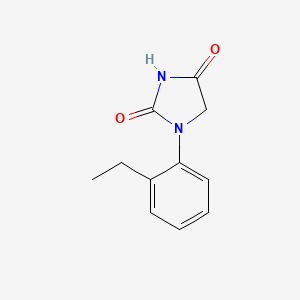

![[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine](/img/structure/B12821756.png)
![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B12821760.png)
